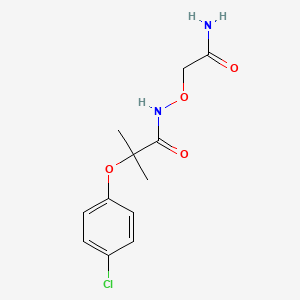
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCA is a cyclic amino acid derivative that contains a pyridazine ring, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have an effect on the immune system, modulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal strains. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its broad spectrum of activity against several types of cancer cells and microorganisms. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the production of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid and its potential side effects.
合成法
The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid involves the reaction of 4-(pyridazine-4-carbonyl) cyclohexanone with L-alanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. This synthesis method has been optimized to produce high yields of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid with high purity and has been used in several studies to obtain the compound for further research.
科学的研究の応用
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHIAQQDNLXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)


![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)